synthesis of 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol
synthesis of 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol
An In-depth Technical Guide to the Synthesis of 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol, a key intermediate in pharmaceutical and materials science. The document delves into the core chemical principles, offering researchers, scientists, and drug development professionals a detailed understanding of the reaction mechanisms, experimental protocols, and safety considerations. The guide emphasizes the rationale behind experimental choices, ensuring a self-validating approach to the described protocols.
Introduction: The Significance of Trifluoromethylated Carbinols
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The high electronegativity of the fluorine atoms in the CF₃ group often enhances metabolic stability, binding affinity, and lipophilicity, making trifluoromethylated compounds highly valuable in drug discovery and agrochemical development.[2][3] Specifically, chiral α-trifluoromethylated carbinols are crucial building blocks for synthesizing a range of biologically active molecules.[4][5] 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol is a significant example, serving as a versatile intermediate. This guide will explore the primary synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparations.
Retrosynthetic Analysis and Strategic Approaches
A retrosynthetic analysis of the target molecule reveals several viable bond disconnections, leading to three primary synthetic strategies. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Caption: Retrosynthetic pathways for 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol.
Synthetic Methodologies
Route A: Friedel-Crafts Acylation followed by Reduction
This two-step approach is one of the most common and reliable methods for the synthesis of the target compound. It involves the acylation of N,N-dimethylaniline with a trifluoroacetylating agent, followed by the reduction of the resulting ketone.
3.1.1. Step 1: Friedel-Crafts Acylation of N,N-Dimethylaniline
The electron-rich N,N-dimethylaniline undergoes electrophilic aromatic substitution, predominantly at the para position due to the directing effect of the dimethylamino group.[6] Trifluoroacetic anhydride is a common and effective acylating agent for this transformation.
Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
-
To a stirred solution of N,N-dimethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add trifluoroacetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
3.1.2. Step 2: Reduction of 2,2,2-Trifluoro-1-(4-(dimethylamino)phenyl)ethan-1-one
The trifluoromethyl ketone is then reduced to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carbonyl group.[7]
Mechanism:
Caption: Reduction of the trifluoromethyl ketone.
Experimental Protocol:
-
Dissolve the purified ketone (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Route B: Nucleophilic Trifluoromethylation of 4-(Dimethylamino)benzaldehyde
This approach involves the direct addition of a trifluoromethyl nucleophile to 4-(dimethylamino)benzaldehyde. (Trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, is a widely used source of a nucleophilic trifluoromethyl group.
Mechanism:
The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃ to form a hypervalent silicon species that delivers the CF₃⁻ nucleophile.
Caption: Nucleophilic trifluoromethylation using TMSCF₃.
Experimental Protocol:
-
To a solution of 4-(dimethylamino)benzaldehyde (1.0 eq) and (trifluoromethyl)trimethylsilane (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 eq).
-
Allow the reaction mixture to stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Route C: Grignard Reaction
This classical organometallic approach involves the reaction of a Grignard reagent derived from a halogenated N,N-dimethylaniline with a suitable trifluoromethyl electrophile.
Experimental Protocol:
-
Prepare the Grignard reagent by reacting 4-bromo-N,N-dimethylaniline (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF.
-
In a separate flask, bubble trifluoroacetaldehyde gas through anhydrous THF at -78 °C.
-
Slowly add the prepared Grignard reagent to the trifluoroacetaldehyde solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparison of Synthetic Routes
| Route | Advantages | Disadvantages |
| A: Friedel-Crafts | Reliable, high-yielding, uses readily available starting materials. | Two-step process, requires purification of the intermediate ketone. |
| B: Trifluoromethylation | One-pot reaction, generally good yields. | TMSCF₃ is expensive, requires strictly anhydrous conditions. |
| C: Grignard | Utilizes classic and well-understood chemistry. | Trifluoroacetaldehyde is a gas and can be difficult to handle; Grignard reagent formation can be sensitive. |
Purification and Characterization
Purification of 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Spectroscopic Data
The structure and purity of the final compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, the N-methyl protons, and the hydroxyl proton.[8][9] The methine proton will appear as a quartet due to coupling with the three fluorine atoms.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the carbon bearing the hydroxyl and trifluoromethyl groups, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the N-methyl carbons.[8][10]
-
¹⁹F NMR: The fluorine NMR will exhibit a single signal, a singlet, for the three equivalent fluorine atoms of the CF₃ group.[11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band for the O-H stretch of the alcohol and characteristic peaks for the C-H, C=C (aromatic), and C-F bonds.
| Spectroscopic Data | Expected Chemical Shifts/Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.9 (q, 1H, CH), ~3.0 (s, 6H, N(CH₃)₂), ~2.5 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~150 (Ar-C), ~128 (Ar-CH), ~125 (q, CF₃), ~112 (Ar-CH), ~75 (q, CHOH), ~40 (N(CH₃)₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | ~ -78 (s) |
| IR (KBr, cm⁻¹) ν | ~3400 (br, O-H), ~2900 (C-H), ~1610, 1520 (C=C, aromatic), ~1100-1200 (C-F) |
Safety and Handling
The involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12][13][14][15][16]
-
N,N-Dimethylaniline: Toxic and a suspected carcinogen.[17] Avoid inhalation, ingestion, and skin contact.
-
Trifluoroacetic Anhydride: Corrosive and causes severe burns. Reacts violently with water.
-
Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas.
-
(Trifluoromethyl)trimethylsilane: Flammable liquid and vapor.[12]
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere.
General Precautions:
-
Always wear safety goggles, a lab coat, and appropriate gloves.[14][15]
-
Handle all flammable liquids away from ignition sources.[12][13]
-
Perform all reactions in a well-ventilated fume hood.[16]
-
Have appropriate spill kits and fire extinguishers readily available.
-
Dispose of all chemical waste according to institutional and local regulations.[16]
Conclusion
The can be successfully achieved through several synthetic routes. The Friedel-Crafts acylation followed by reduction is a robust and reliable method, while the nucleophilic trifluoromethylation offers a more direct, one-pot alternative. The choice of method will depend on the specific requirements of the researcher, including scale, cost, and available equipment. Adherence to proper experimental procedures and safety protocols is paramount for the successful and safe synthesis of this important fluorinated building block.
References
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- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022, March 16).
- SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. (n.d.). TCI Chemicals.
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. (2024, December 21). ChemicalBook.
- Safety Data Sheet. (2024, August 27). Angene Chemical.
- 4-Fluoro-3-(trifluoromethyl)
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- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (n.d.). Organic Chemistry Portal.
- Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. (2022, July 5). PMC - PubMed Central.
- Friede–Crafts alkylation of N,N-dimethylaniline. (n.d.).
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- 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley r
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum. (n.d.). ChemicalBook.
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